N-(4-acetylphenyl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-7-9-15(10-8-14)17-16(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFMUGXEWLJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355054 | |
| Record name | N-(4-acetylphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89246-39-9 | |
| Record name | N-(4-acetylphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of N-(4-acetylphenyl)-2-phenylacetamide can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, the following proton chemical shift assignments can be predicted.
The protons of the phenyl ring in the 2-phenylacetamide (B93265) moiety are expected to appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. The methylene (B1212753) protons (CH₂) adjacent to the phenyl group and the amide carbonyl would likely resonate as a singlet at approximately δ 3.70 ppm.
In the N-(4-acetylphenyl) portion, the aromatic protons will show a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the acetyl group are expected to be downfield, appearing as a doublet around δ 7.95 ppm, while the two protons ortho to the amide nitrogen would appear as a doublet at approximately δ 7.65 ppm.
The methyl protons of the acetyl group are anticipated to be the most upfield, resonating as a sharp singlet around δ 2.55 ppm. The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being concentration-dependent, but typically in the range of δ 8.20-8.50 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (5H) | 7.20 - 7.40 | Multiplet |
| CH₂ | ~3.70 | Singlet |
| Aromatic-H (ortho to COCH₃) | ~7.95 | Doublet |
| Aromatic-H (ortho to NH) | ~7.65 | Doublet |
| COCH₃ | ~2.55 | Singlet |
| NH | 8.20 - 8.50 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment.
The carbonyl carbon of the acetyl group is predicted to be the most downfield signal, appearing around δ 197.0 ppm. The amide carbonyl carbon is expected to resonate at a slightly more shielded position, around δ 169.5 ppm.
The aromatic carbons of the N-(4-acetylphenyl) ring are expected in the δ 119.0 to 143.0 ppm range. The quaternary carbon attached to the acetyl group would be around δ 133.0 ppm, and the one attached to the amide nitrogen at approximately δ 143.0 ppm. The carbons ortho and meta to the acetyl group would appear at distinct chemical shifts.
For the 2-phenylacetamide moiety, the carbons of the phenyl ring are expected between δ 127.0 and 135.0 ppm. The methylene carbon (CH₂) would likely appear around δ 45.0 ppm, and the methyl carbon of the acetyl group would be the most upfield signal at approximately δ 26.5 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl C=O | ~197.0 |
| Amide C=O | ~169.5 |
| Aromatic C (para to NH) | ~133.0 |
| Aromatic C (para to COCH₃) | ~143.0 |
| Aromatic CHs (acetylphenyl) | 119.0 - 130.0 |
| Aromatic C (ipso-phenyl) | ~135.0 |
| Aromatic CHs (phenyl) | 127.0 - 129.5 |
| CH₂ | ~45.0 |
| COCH₃ | ~26.5 |
Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the coupling between the ortho and meta protons on the N-(4-acetylphenyl) ring, confirming their positions relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by linking the proton shifts to their corresponding carbon shifts. For example, the singlet at δ ~3.70 ppm in the ¹H NMR spectrum would correlate with the carbon signal at δ ~45.0 ppm in the ¹³C NMR spectrum, confirming the assignment of the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the methyl protons of the acetyl group and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon. Similarly, the methylene protons would show correlations to the amide carbonyl carbon and the carbons of the adjacent phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Frequencies of Amide and Acetyl Moieties
The IR spectrum of this compound is expected to be dominated by the absorption bands of the amide and acetyl groups.
Amide Bands: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a strong and sharp absorption expected around 1660-1680 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, appears as a strong band in the 1510-1550 cm⁻¹ region.
Acetyl Group Bands: The acetyl group is characterized by a strong C=O stretching vibration, which for an aromatic ketone, is expected in the range of 1680-1700 cm⁻¹. This band may overlap with the amide I band, potentially appearing as a broadened or complex absorption in that region. The C-H stretching and bending vibrations of the methyl group will also be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300 - 3500 |
| Amide | C=O Stretch (Amide I) | 1660 - 1680 |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1510 - 1550 |
| Acetyl | C=O Stretch | 1680 - 1700 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Methylene | C-H Stretch | 2850 - 2960 |
| Methyl | C-H Stretch | 2870 - 2970 |
Analysis of Hydrogen Bonding Interactions via IR Shifts
Intermolecular hydrogen bonding plays a significant role in the physical properties of N-aryl amides. In the solid state or in concentrated solutions, the amide groups of this compound can form hydrogen bonds with each other (N-H···O=C).
The presence of hydrogen bonding has a noticeable effect on the IR spectrum. The N-H stretching frequency is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonding solvent, the N-H stretch appears as a sharp band at a higher frequency. In the presence of hydrogen bonding, this band shifts to a lower frequency (a redshift) and becomes broader and more intense. This is due to the weakening of the N-H bond as it interacts with the oxygen atom of a neighboring molecule.
Similarly, the C=O stretching frequency of the amide (Amide I band) can also be affected. Hydrogen bonding to the carbonyl oxygen typically causes a slight redshift of the C=O stretching frequency, as it weakens the C=O double bond. By comparing the IR spectra of this compound in different solvents or at different concentrations, the extent of hydrogen bonding can be inferred from the shifts in these characteristic vibrational frequencies.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound.
The fragmentation of the molecular ion provides valuable information about the compound's structure. The most prominent fragmentation pathways observed in the mass spectrum are detailed below:
Formation of the Tropylium (B1234903) Ion (m/z 91): A significant peak is observed at m/z 91, which is characteristic of a benzyl (B1604629) group. This ion is formed by the cleavage of the C-C bond between the carbonyl group and the methylene group, followed by rearrangement to the stable tropylium cation.
Formation of the Acylium Ion (m/z 118): Cleavage of the amide bond (C-N) results in the formation of a phenylacetyl acylium ion at m/z 118.
Formation of the N-(4-acetylphenyl)aminium Radical Cation (m/z 134): The cleavage of the amide bond can also lead to the formation of the N-(4-acetylphenyl)aminium radical cation at m/z 134.
Loss of a Methyl Group (m/z 238): A peak at m/z 238 indicates the loss of a methyl radical (•CH₃) from the acetyl group of the molecular ion.
Loss of Ketene (B1206846) (m/z 211): The molecular ion can undergo a rearrangement to eliminate ketene (CH₂=C=O), resulting in a fragment ion at m/z 211.
The key fragmentation patterns are summarized in the table below.
| m/z | Proposed Fragment Ion |
| 253 | [C₁₆H₁₅NO₂]⁺ (Molecular Ion) |
| 238 | [M - CH₃]⁺ |
| 211 | [M - C₂H₂O]⁺ |
| 134 | [H₂N-C₆H₄-C(O)CH₃]⁺• |
| 118 | [C₆H₅CH₂CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Elemental Analysis (CHN/S) for Stoichiometric Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared to the theoretical values calculated from the molecular formula. For this compound (C₁₆H₁₅NO₂), the theoretical elemental composition is:
Carbon (C): 75.87%
Hydrogen (H): 5.97%
Nitrogen (N): 5.53%
Although specific experimental data for this compound is not provided in the searched literature, studies on analogous compounds routinely employ elemental analysis to confirm the stoichiometry of newly synthesized molecules.
Comparative Spectroscopic Studies with Analogues and Precursors
The spectroscopic features of this compound can be better understood by comparing them with those of its precursors and structural analogues.
One of the key precursors is 4-aminoacetophenone . The introduction of the phenylacetyl group to the amino nitrogen of 4-aminoacetophenone to form this compound results in a significant shift in the spectroscopic data. In the mass spectrum, the molecular ion peak shifts from m/z 135 for 4-aminoacetophenone to m/z 253, corresponding to the addition of the phenylacetyl moiety (C₈H₇O).
Another relevant precursor is phenylacetic acid . Its mass spectrum is dominated by the molecular ion peak at m/z 136 and the tropylium ion at m/z 91, a fragment also prominently observed in the mass spectrum of this compound.
Investigation of Biological Activities and Structure Activity Relationships Sar
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Development of Predictive Models for Activity and Selectivity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone in modern medicinal chemistry for forecasting the biological activity and selectivity of compounds like N-(4-acetylphenyl)-2-phenylacetamide and its analogues. nih.gov These models are mathematical representations that correlate variations in the chemical structure of a compound with changes in its biological activity. nih.gov
The process begins with the generation of a dataset of structurally related compounds with experimentally determined biological activities. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.
Once the descriptors are calculated, statistical methods are employed to build a mathematical equation that links these descriptors to the observed biological activity. nih.gov This equation forms the predictive model. The goal is to create a model that is not only accurate for the compounds used to build it (the training set) but can also accurately predict the activity of new, untested compounds. nih.gov Such models are invaluable for virtual screening of large compound libraries to identify potential hits and for guiding the optimization of lead compounds to enhance their potency and selectivity. nih.gov For instance, in related N-phenylacetamide conjugates, QSAR models have been investigated to understand the effect of adding different molecular fragments on the binding interaction with enzyme active sites, which in turn modulates potency and selectivity. nih.gov
The table below illustrates the typical workflow for developing a predictive QSAR model.
| Step | Description | Key Considerations |
| 1. Data Set Selection | A diverse set of compounds with known biological activities against a specific target is compiled. | Data quality and consistency are crucial for model reliability. nih.gov |
| 2. Descriptor Calculation | Molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound. | The choice of descriptors should capture the structural features relevant to the biological activity. |
| 3. Model Building | Statistical methods (e.g., multiple linear regression, partial least squares) are used to create a mathematical relationship between descriptors and activity. | The model should be statistically robust and avoid overfitting. |
| 4. Model Validation | The model's predictive power is assessed using internal (e.g., cross-validation) and external validation techniques on an independent test set. | A validated model demonstrates its ability to generalize to new chemical entities. nih.gov |
| 5. Application | The validated model is used to predict the activity of novel, unsynthesized compounds, guiding further research. | The model's applicability domain (the chemical space for which it is reliable) must be considered. |
Chemoinformatic Approaches in SAR Analysis
Chemoinformatic approaches are computational techniques used to analyze and interpret the Structure-Activity Relationships (SAR) of a series of compounds. These methods provide insights into how specific structural modifications influence biological activity, which is essential for rational drug design. semanticscholar.org
One of the most powerful chemoinformatic tools is molecular docking. This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For derivatives of this compound, molecular docking could be used to simulate their interaction with a target's active site, predicting binding conformations and affinities. nih.gov This information helps to explain why certain structural features lead to higher activity. For example, it can reveal key hydrogen bonds, hydrophobic interactions, or steric clashes that govern the binding process.
SAR analysis of related phenylacetamide derivatives has shown that the nature and position of substituents on the phenyl rings significantly impact biological activity. nih.govnih.gov For instance, studies on N-phenylacetamide derivatives have indicated that introducing specific groups at certain positions can enhance antibacterial or anticancer effects. nih.govnih.gov Chemoinformatic tools can help to rationalize these empirical observations. By creating 3D models of the ligand-receptor complexes, researchers can visualize how different substituents occupy specific pockets within the binding site, leading to a deeper understanding of the SAR.
The following table summarizes key chemoinformatic techniques and their applications in the SAR analysis of this compound analogues.
| Technique | Application in SAR Analysis | Insights Gained |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. nih.gov | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps rationalize the activity of different analogues. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. | Provides a template for designing new molecules with improved activity and for virtual screening of compound databases. |
| 3D-QSAR | Correlates the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity. | Creates a 3D map that highlights regions where structural modifications are likely to increase or decrease activity. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a ligand-receptor complex over time. | Provides insights into the stability of the binding interaction and the conformational changes that may occur upon binding. |
Conformational Analysis and its Relevance to Bioactivity
For this compound, a key area of conformational flexibility is the rotation around the amide bond (C-N). Amides can exist as two stable planar rotamers, known as cis (E) and trans (Z), due to a hindered rotational barrier. scielo.br The relative population of these isomers can be influenced by steric hindrance and the solvent environment. scielo.br The specific E/Z configuration can profoundly impact a molecule's shape and its ability to fit into a receptor's binding site.
Beyond the amide bond, rotation around other single bonds, such as the C-C bond connecting the phenyl ring to the acetamide (B32628) group, can lead to additional stable conformations, often referred to as gauche and cis conformers. nih.gov Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like infrared (IR) spectroscopy, are used to determine the most stable conformations in different environments (gas phase vs. solution). scielo.brnih.gov Studies on similar acetamides have shown that solvent polarity can shift the equilibrium between different conformers. nih.gov
| Conformational Feature | Description | Relevance to Bioactivity |
| Amide Bond Isomerism | Existence of stable cis (E) and trans (Z) rotamers due to hindered rotation around the C-N amide bond. scielo.br | The specific isomer present determines the relative orientation of the substituents, which is crucial for proper alignment in a receptor's binding site. |
| Rotational Isomerism (Rotamers) | Different spatial arrangements arising from rotation around other single bonds, leading to conformers like gauche and anti. nih.gov | The overall 3D shape of the molecule is defined by the combination of its rotameric states, dictating its steric and electronic complementarity to the target. |
| Intramolecular Hydrogen Bonding | Formation of a hydrogen bond between a donor and an acceptor within the same molecule. researchgate.net | Can lock the molecule into a more rigid, planar conformation, reducing conformational flexibility and potentially pre-organizing it for receptor binding. |
| Solvent Effects | The surrounding solvent can influence the stability and population of different conformers. nih.gov | The conformational landscape of the molecule in a biological (aqueous) environment may differ from that in a nonpolar medium, affecting its availability for binding. |
Computational Chemistry and in Silico Modeling
Molecular Docking Analyses
Molecular docking simulations have been instrumental in predicting the binding modes and affinities of N-(4-acetylphenyl)-2-phenylacetamide and its analogs with several key biological targets. These studies have helped to elucidate the structural basis for its potential therapeutic effects.
Identification of Key Intermolecular Interactions
Molecular docking analyses not only predict binding affinity but also reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition and for guiding further lead optimization.
Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition of ligands by their target proteins. In the context of VEGFR-2 inhibition, the ability of a molecule to form hydrogen bonds with key residues in the ATP binding pocket is a determinant of its potency nih.gov.
Hydrophobic Interactions: Hydrophobic interactions also play a significant role in the binding of ligands to protein targets. For instance, in the inhibition of DHFR, the chloro-substituted naphthyl ring of a potent inhibitor makes significant hydrophobic contact with Leu 22, Phe 31, and Pro 61 of the active site, contributing to its enhanced inhibitory effect nih.gov. The hydrophobic nature of the polymer carrier can also influence drug-polymer interactions in solid dispersions mdpi.com.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of this compound and related molecules. These calculations provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic properties.
Electronic Structure Properties
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity. DFT calculations on related acetamide (B32628) derivatives have been used to determine these energies and understand charge transfer within the molecule nih.gov.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP can help in understanding intermolecular interactions, such as hydrogen bonding.
Conformational Energetics and Stability
DFT calculations can be used to determine the relative energies of different conformations of a molecule, providing insights into its preferred three-dimensional structure in different environments. For N-arylacetamides, the conformation of the amide functional group is of particular interest. For example, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the amide group adopts a trans conformation nih.gov. The planarity of the molecule and the torsion angles between different functional groups can also be investigated to understand conformational preferences and their impact on biological activity.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule and its interactions with its environment over time. These simulations are valuable for assessing the stability of ligand-protein complexes predicted by molecular docking and for exploring the conformational landscape of the molecule.
MD simulations have been used to validate the binding of inhibitors to VEGFR-2, providing insights into the stability of the complex semanticscholar.org. The Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields for MD simulations of biomolecular systems, including parameters for N-(4-acetylphenyl)acetamide, a closely related compound . Furthermore, MD simulations have been employed to study the time-dependent interactions of antidepressant compounds with their target, monoamine oxidase-A (MAO-A) nih.gov.
Ligand-Target Complex Stability and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide a detailed view of the stability and conformational changes of a ligand-target complex. frontiersin.orgnih.gov This information is crucial for understanding how a compound like this compound interacts with its biological target, such as an enzyme or receptor.
The stability of the protein-ligand complex is often evaluated by calculating the Root Mean Square Deviation (RMSD). uj.ac.za A stable RMSD pattern throughout the simulation suggests that the ligand forms a stable complex with the target protein. researchgate.net For instance, in a study of nicotinamide derivatives targeting VEGFR-2, the RMSD value of the ligand-protein complex was analyzed over a 100 ns simulation to confirm its stability within the active site. nih.gov Similarly, the Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of individual amino acid residues in the protein upon ligand binding. frontiersin.org Lower RMSF values in the binding site residues can indicate a more stable interaction.
Hydrogen bonds play a critical role in the stabilization of ligand-protein complexes. MD simulations can track the number and duration of hydrogen bonds formed between the ligand and the target. researchgate.net For example, simulations of Urolithin A with the COX-2 enzyme revealed an average of three pairs of hydrogen bonds, contributing to the stability of the complex. researchgate.net These dynamic analyses provide a deeper understanding of the time-dependent interactions that govern the efficacy of a potential drug molecule. nih.gov
Table 1: Illustrative Molecular Dynamics Simulation Parameters for Ligand-Target Complex Analysis
| Parameter | Description | Typical Value/Setting | Purpose |
| Simulation Time | The total duration of the molecular dynamics simulation. | 100 ns | To observe the long-term stability and conformational changes of the complex. frontiersin.orgnih.gov |
| Time Step | The interval between successive calculations of particle positions and velocities. | 2 fs | To ensure numerical stability while capturing atomic motions. uj.ac.za |
| Temperature | The simulated temperature of the system. | 300 K | To mimic physiological conditions. uj.ac.za |
| Pressure | The simulated pressure of the system. | 1 atm | To mimic physiological conditions using a barostat like the Berendsen barostat. uj.ac.za |
| RMSD | Root Mean Square Deviation | Calculated over trajectory | To assess the overall stability of the protein-ligand complex. frontiersin.orguj.ac.za |
| RMSF | Root Mean Square Fluctuation | Calculated per residue | To analyze the flexibility and movement of individual amino acid residues. frontiersin.org |
Free Energy Calculations (e.g., MM-GBSA/PBSA)
Calculating the binding free energy is essential for predicting the binding affinity of a ligand to its target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques used to estimate the free energy of binding from MD simulation trajectories. idrblab.orgnih.gov These methods are computationally less expensive than more rigorous techniques like free energy perturbation.
The total free energy of binding is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. This calculation includes contributions from van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy.
Studies have systematically evaluated the performance of MM/GBSA and MM/PBSA, showing that their accuracy can be system-dependent. nih.gov For example, MM/GBSA has been shown to yield good correlations with experimental data for certain protein families. nih.gov The choice of parameters, such as the interior dielectric constant, can significantly influence the results. In a study on phenylacetamide derivatives, binding free energy calculations predicted that a specific compound formed a stable complex primarily through van der Waals interactions. researchgate.net These calculations are instrumental in ranking potential drug candidates and understanding the key energetic contributions to binding.
Table 2: Example Components of MM/GBSA Binding Free Energy Calculation
| Energy Component | Description | Illustrative Value (kcal/mol) |
| ΔE_vdw | van der Waals Energy | -45.50 |
| ΔE_ele | Electrostatic Energy | -20.15 |
| ΔG_pol | Polar Solvation Energy | +25.80 |
| ΔG_nonpol | Non-Polar Solvation Energy | -5.25 |
| ΔG_bind | Total Binding Free Energy | -45.10 |
Note: The values in this table are illustrative and represent typical outputs from an MM/GBSA calculation for a small molecule inhibitor.
In Silico Pharmacokinetic and Toxicological Predictions (ADMET) Relevant to Research Design
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. msu-journal.com These predictions help to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, saving time and resources. xisdxjxsu.asia Various computational models and online tools, such as SwissADME and pkCSM, are used to estimate these properties for compounds like this compound and its derivatives. msu-journal.comnih.gov
Key parameters evaluated include:
Absorption: Predictions of properties like human intestinal absorption and cell permeability (e.g., Caco-2).
Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding. For many systemic drugs, avoiding BBB penetration is desirable to prevent central nervous system side effects. ijddr.in
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition or induction of CYP isoforms like CYP2D6 or CYP3A4 can lead to drug-drug interactions. nih.gov
Excretion: Calculation of total clearance, which indicates how long a drug persists in the body. nih.gov
Toxicity: Prediction of potential risks such as carcinogenicity and hepatotoxicity.
In silico ADMET analyses have been applied to various acetamide derivatives. For example, studies have predicted that certain derivatives exhibit good pharmacokinetic properties with no toxicity or carcinogenicity. researchgate.net These predictions are vital for research design, helping to prioritize compounds for synthesis and further in vitro and in vivo testing. researchgate.net
Table 3: Representative In Silico ADMET Predictions for a Research Compound
| Parameter | Property | Predicted Value | Implication for Research Design |
| Absorption | Human Intestinal Absorption | High | Favorable for oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Permeation | No | Reduced risk of CNS side effects. ijddr.in |
| Metabolism | CYP2D6 Inhibitor | No | Lower potential for drug-drug interactions. nih.gov |
| Excretion | Total Clearance (log ml/min/kg) | 0.25 | Indicates persistence in the body. nih.gov |
| Toxicity | Carcinogenicity | No | Favorable long-term safety profile. researchgate.net |
Solid State Characterization and Crystal Engineering
X-ray Crystallography for Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a detailed crystallographic study for N-(4-acetylphenyl)-2-phenylacetamide is not publicly available, an analysis of the closely related compound, N-(4-acetylphenyl)-2-chloroacetamide, provides significant insights into the probable structural features.
The crystal structure of N-(4-acetylphenyl)-2-chloroacetamide has been determined, offering a model for understanding the crystallography of similar compounds nih.gov. The unit cell parameters and space group are fundamental properties of a crystal lattice. For N-(4-acetylphenyl)-2-chloroacetamide, the crystallographic data are as follows:
| Crystal Data for N-(4-acetylphenyl)-2-chloroacetamide | |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 4.17130 |
| b (Å) | 14.7792 |
| c (Å) | 16.1755 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Data sourced from PubChem, originally from Acta Crystallographica Section C 2016;72(2):94-98 nih.gov.
This data indicates an orthorhombic crystal system, which is characterized by three unequal axes at right angles. The space group P 21 21 21 is non-centrosymmetric. It is plausible that this compound could crystallize in a similar system, though the substitution of chlorine with a phenyl group would undoubtedly alter the unit cell dimensions and potentially the space group.
In the crystalline state, molecules adopt specific conformations to optimize packing and intermolecular interactions. For N-phenylacetamide derivatives, the relative orientation of the phenyl rings and the amide group is of particular interest. In the case of 2-Chloro-N-phenylacetamide, the amide group is reported to make a dihedral angle of 16.0 (8)° with the phenyl ring researchgate.net. For N-(4-hydroxyphenyl)acetamide, the molecule deviates from planarity with a twist of 22.64(4) degrees around the C-N bond connecting the NH group to the phenyl ring researchgate.net. These examples suggest that the this compound molecule is likely to be non-planar in the solid state, with some degree of rotation around the C-N bonds.
Intermolecular Interactions and Crystal Packing
The packing of molecules in a crystal is directed by a variety of non-covalent interactions. These interactions are fundamental to the field of crystal engineering, which seeks to design and control the formation of crystalline solids with desired properties.
Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the crystal packing of amides. For N-phenylacetamide derivatives, the amide N-H group typically acts as a hydrogen bond donor, while the carbonyl C=O group serves as an acceptor. This interaction often leads to the formation of chains or more complex networks.
In the crystal structure of N-(4-Bromophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains researchgate.net. Similarly, in 2-Chloro-N-phenylacetamide, molecules are linked by N—H⋯O hydrogen bonds into infinite chains researchgate.net. For N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, intermolecular N-H···O hydrogen bonds also result in the formation of chains semanticscholar.org. Given the presence of the amide functional group in this compound, it is highly probable that its crystal structure is also dominated by N—H⋯O hydrogen bonding, likely forming chain motifs. The acetyl group's carbonyl could also participate as a hydrogen bond acceptor, potentially leading to more complex, two- or three-dimensional networks.
In addition to π-stacking, other weaker interactions such as C—H⋯O and C—H⋯π contacts can also influence the crystal packing. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide features C—H⋯π interactions semanticscholar.org. The presence of multiple phenyl rings in this compound suggests that π-stacking and C—H⋯π interactions are likely to be significant in its crystal packing.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. For example, a new monoclinic polymorph of N-(4-Bromophenyl)acetamide was identified, which differs from the previously reported orthorhombic form researchgate.net. To date, no specific studies on the polymorphism of this compound have been reported in the searched literature.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice. Pharmaceutical co-crystals are nonionic supramolecular complexes that can be used to address issues like solubility and stability ugr.es. Co-crystals are formed through non-covalent interactions such as hydrogen bonding and π-stacking ugr.escrystalpharmatech.com. While the concept of co-crystallization is well-established for amides, there are no specific reports of co-crystallization studies involving this compound in the available literature.
Advanced Analytical Methodologies for Research Purity and Quantification
Chromatographic Techniques Development
Chromatography is the cornerstone for the separation, identification, and purification of N-(4-acetylphenyl)-2-phenylacetamide from reaction mixtures and for the quantification of its purity. Different chromatographic techniques are employed based on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and precision. ijraset.commdpi.com A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a compound of this polarity. mdpi.com
Method development involves the systematic optimization of several parameters to achieve adequate separation of the target compound from any impurities or starting materials. jetir.org Key steps include selecting an appropriate stationary phase (column), mobile phase, flow rate, and detection wavelength. ijarmps.orgresearchgate.net For this compound, a C18 column is a common choice for the stationary phase. latamjpharm.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ijarmps.orglatamjpharm.org The optimal ratio is determined through gradient or isocratic elution trials to achieve a good peak shape and resolution within a reasonable analysis time. jetir.org Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which is determined by scanning the UV spectrum of the compound. jetir.org
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netiosrphr.org Validation encompasses testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. ijarmps.orgresearchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Instrument | HPLC System with UV Detector | To perform the separation and detection. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase providing hydrophobic interactions for separation. |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (50:50, v/v) | Eluent to carry the sample through the column. latamjpharm.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. ijarmps.org |
| Injection Volume | 20 µL | The volume of the sample introduced into the system. latamjpharm.org |
| Column Temperature | 30°C | To ensure reproducible retention times. researchgate.net |
| Detection | UV at 240 nm | Wavelength for monitoring the analyte based on its absorbance. latamjpharm.org |
| Retention Time | Analyte-specific (e.g., ~4-6 min) | The time taken for the analyte to elute from the column. |
Gas Chromatography (GC) is an effective technique for analyzing volatile and thermally stable compounds. nih.gov this compound itself has a relatively high boiling point and low volatility, making direct GC analysis challenging. However, GC is highly valuable for identifying and quantifying volatile byproducts that may be present from its synthesis, such as residual solvents or low molecular weight starting materials.
For the analysis of the primary compound, a derivatization step is often necessary to increase its volatility and thermal stability. researchgate.net Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. researchgate.net These methods create derivatives that are more amenable to GC analysis. scispace.com The resulting derivatives can then be separated on a capillary column (e.g., a nonpolar dimethylpolysiloxane phase) and detected, most powerfully by a mass spectrometer (GC-MS), which provides structural information for definitive identification. scispace.commdpi.com
Table 2: Potential Volatile Byproducts in the Synthesis of this compound
| Compound Class | Examples | Analytical Rationale |
| Solvents | Toluene, Dichloromethane (B109758), Ethyl acetate (B1210297) | Common reaction or purification solvents that may remain as impurities. |
| Acylating Agents | Phenylacetyl chloride | Excess or unreacted starting material. |
| Amine Precursors | 4-Aminoacetophenone | Unreacted starting material. |
| Side-Products | Low molecular weight amides/esters | Formed through side reactions during synthesis. |
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of a chemical reaction. researchgate.net It is a fast, simple, and cost-effective method to qualitatively track the consumption of starting materials and the formation of the desired product, this compound. scientificlabs.co.ukaga-analytical.com.pl
In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (commonly silica (B1680970) gel) at different time intervals. mdpi.com The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), such as a mixture of petroleum ether and ethyl acetate. mdpi.com The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. After development, the separated spots are visualized, usually under UV light, which makes the aromatic rings in the reactants and product visible as dark spots. scientificlabs.co.uk The disappearance of reactant spots and the appearance of a new product spot indicate the progression of the reaction. thieme.de
Table 3: Typical TLC System for Monitoring this compound Synthesis
| Parameter | Description | Example |
| Stationary Phase | A solid adsorbent coated on a plate. | Silica Gel 60 F254 on aluminum backing. researchgate.net |
| Mobile Phase | A solvent or mixture of solvents. | Petroleum Ether : Ethyl Acetate (1:1 v/v). mdpi.com |
| Application | Spotting the reaction mixture on the plate. | Glass capillary spotter. researchgate.net |
| Development | Ascending chromatography in a closed chamber. | Standard TLC tank. |
| Visualization | Method to see the separated spots. | UV lamp at 254 nm. |
Purity Assessment Techniques
The assessment of chemical purity is a critical step in characterizing this compound. A combination of methods is often used to build a comprehensive purity profile. The primary quantitative technique for determining the purity of the final compound is HPLC. jetir.org By integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram (including impurities), a purity value, often expressed as a percentage (area %), can be calculated. This method can detect and quantify impurities present even at low levels.
Qualitative purity checks are routinely performed using TLC, which can quickly reveal the presence of any significant impurities. A pure compound should ideally show a single spot on the TLC plate under various eluting conditions.
Spectrophotometric Methods (e.g., UV-Vis) for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for determining the concentration of a substance in solution, provided it contains a chromophore (a part of the molecule that absorbs light). nih.gov this compound contains phenyl rings and carbonyl groups, which act as chromophores and absorb light in the UV region. nist.gov
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To determine the concentration of this compound, a calibration curve is first established. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at the wavelength of maximum absorbance (λmax). ekb.eg A plot of absorbance versus concentration should yield a straight line. The absorbance of an unknown sample solution can then be measured, and its concentration can be determined by interpolation from the calibration curve. researchgate.net
Table 4: Procedure for Concentration Determination by UV-Vis Spectrophotometry
| Step | Action | Rationale |
| 1. Wavelength Selection | Scan a solution of the compound across the UV range (e.g., 200-400 nm) to find the λmax. | To ensure maximum sensitivity and adherence to Beer's Law. |
| 2. Preparation of Standards | Accurately prepare a series of solutions of known concentrations from a pure standard. | To create points for the calibration curve. |
| 3. Measurement | Measure the absorbance of each standard solution at the predetermined λmax. | To generate data for plotting the calibration curve. |
| 4. Calibration Curve | Plot a graph of Absorbance vs. Concentration. Perform a linear regression analysis. | To establish the relationship between absorbance and concentration. ekb.eg |
| 5. Sample Analysis | Dissolve the unknown sample in the same solvent and measure its absorbance at λmax. | To obtain the absorbance value for the unknown. |
| 6. Concentration Calculation | Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample. | To determine the final concentration based on the established linear relationship. |
Future Directions and Interdisciplinary Research Opportunities
Development of Novel Analogues for Mechanistic Probe Studies
A critical future direction in the research of N-(4-acetylphenyl)-2-phenylacetamide is the rational design and synthesis of novel analogues. These structurally related compounds are indispensable tools for elucidating the mechanism of action, identifying molecular targets, and understanding the structure-activity relationships (SAR). The core structure of this compound offers several key positions for chemical modification.
Systematic modifications would involve:
The N-(4-acetylphenyl) moiety: The acetyl group's position and electronic nature can be altered. Analogues with substituents at the ortho- or meta- positions of the phenyl ring, or the replacement of the acetyl group with other electron-withdrawing or electron-donating groups (e.g., nitro, methoxy), can probe the importance of this region for biological activity. Studies on similar 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that substituting this phenyl ring with nitro moieties can lead to higher cytotoxic effects in cancer cell lines compared to methoxy (B1213986) groups. nih.govnih.gov
The 2-phenylacetamide (B93265) core: The phenyl ring of the phenylacetamide portion can be substituted with various groups, such as halogens, alkyls, or alkoxides. Research on other phenylacetamide series has demonstrated that halogenation of this ring can significantly enhance potency for targets like sodium channels. nih.gov
The acetamide (B32628) linker: The length and rigidity of the amide linkage can be modified. For instance, a three-carbon spacer between the amide and amine has been found to be optimal in certain series of phenylacetamide-based sodium channel blockers. nih.gov
By synthesizing a library of such analogues and evaluating their biological effects, researchers can systematically map the structural requirements for activity. This approach has been successfully applied to various phenylacetamide derivatives to develop potent antibacterial and anticancer agents. nih.govnih.govnih.govmdpi.com For example, introducing a 4-arylthiazole moiety has led to N-phenylacetamide derivatives with promising antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.govnih.govmdpi.com A scanning electron microscopy (SEM) investigation confirmed that one such analogue could cause the rupture of the bacterial cell membrane. nih.govnih.govmdpi.com These mechanistic insights are only possible through the study of well-designed analogues.
A summary of structure-activity relationship findings from related phenylacetamide derivatives, which could guide the development of this compound analogues, is presented below.
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Substitution on the N-phenyl ring | Nitro groups led to higher anticancer cytotoxicity than methoxy groups. | nih.govnih.gov |
| N-phenylacetamide Derivatives with 4-Arylthiazole | Substituent type and position on the arylthiazole ring | Halogens (F, Cl, Br) or CF3 at the 4-position of the benzene (B151609) ring increased bactericidal activity. | nih.gov |
| Phenylacetamide Sodium Channel Blockers | Substitution on the diphenylacetic acid portion | Halogenated aromatic rings were very potent, while alkoxy and alkyl substitutions did not significantly affect activity. | nih.gov |
| Phenylacetamide Sodium Channel Blockers | Modification of the amide-amine linker | A three-carbon spacer was found to be optimal for activity. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The traditional cycle of designing, synthesizing, and testing new compounds (the design-make-test-analyse, or DMTA cycle) can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). oxfordglobal.com For a scaffold like this compound, these computational tools can revolutionize the process of developing new analogues.
Machine learning algorithms are powerful tools for building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training these models on a dataset of synthesized analogues and their corresponding biological activities, researchers can identify the key molecular features that govern the compound's efficacy. nih.gov This data-driven approach allows for the in silico screening of vast virtual libraries of potential analogues, predicting their activity before committing resources to their synthesis. nih.gov This not only saves time and money but also helps prioritize the most promising candidates for laboratory investigation. oxfordglobal.comresearchgate.net
Furthermore, generative AI models can design entirely new molecules from scratch. oxfordglobal.com These models, when combined with reinforcement learning, can be trained to generate novel structures that are optimized for specific properties, such as high potency against a biological target, favorable pharmacokinetic profiles, and synthetic accessibility. oxfordglobal.com For this compound, a generative model could propose novel substitutions on its phenyl rings or modifications to its linker that a human chemist might not have conceptualized.
Data Collection: Synthesize an initial, diverse set of this compound analogues and measure their biological activity to create a training dataset.
Model Training: Use this dataset to train ML models (e.g., QSAR) to predict the activity of new, unsynthesized compounds.
Virtual Screening & Generation: Employ the trained models to screen large virtual libraries or use generative models to design novel, optimized analogues. AI tools can help proactively explore the chemical landscape of possible derivatives. mdpi.com
Synthesis & Testing: Synthesize the highest-ranking predicted compounds and test them experimentally.
Iterative Refinement: Add the new experimental data to the training set and retrain the models, creating an iterative loop that continuously improves predictive accuracy and hones in on highly active compounds. This process shortens the DMTA cycle, accelerating the discovery of lead compounds. oxfordglobal.com
Collaborative Research in Chemical Biology and Material Science
The potential applications of this compound and its future analogues are not limited to medicinal chemistry. Interdisciplinary collaborations can unlock its potential in the fields of chemical biology and material science.
In chemical biology , specifically designed analogues of this compound can be developed as chemical probes. By attaching a reporter tag (like a fluorescent group) or a reactive group for covalent labeling to a non-critical position on the molecule, these probes can be used to visualize and identify the direct molecular targets of the compound within cells. This provides an unambiguous method to study its mechanism of action and its role in complex biological pathways.
In the realm of material science , the structural features of the phenylacetamide core hold potential for the development of novel materials. The presence of amide linkages allows for strong intermolecular hydrogen bonding, a key interaction for creating ordered molecular structures. researchgate.net The study of the crystal structure of related acetamides reveals how these hydrogen bonds can dictate the formation of supramolecular architectures, such as sheets or tubes. researchgate.netresearchgate.net By collaborating with material scientists, chemists could explore the synthesis of polymers or oligomers based on the this compound scaffold. The aromatic rings also offer opportunities for π-π stacking interactions. Manipulation of these non-covalent interactions could lead to the creation of new materials with tailored physical and chemical properties, with potential uses in areas like organic electronics or functional polymers. While detailed studies are needed, related acetamide compounds have been identified as candidates for use in materials science. ontosight.ai
Such interdisciplinary projects, combining expertise in organic synthesis, computational chemistry, cell biology, and materials engineering, represent a vibrant future for the exploration of the this compound chemical space.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-phenylacetamide, and what purification methods are recommended?
- Methodology : A common approach involves multi-step substitution and condensation reactions. For example, 2-chloroacetamide intermediates can be synthesized via substitution of halogenated nitrobenzenes with alcohols or amines under alkaline conditions, followed by reduction (e.g., using iron powder under acidic conditions) and condensation with phenylacetic acid derivatives. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and optimize stoichiometry to minimize byproducts. Ensure anhydrous conditions during condensation steps to improve yield .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. X-ray crystallography is recommended for resolving intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing. IR spectroscopy can validate carbonyl (C=O) and amide (N–H) functional groups. Mass spectrometry (ESI-TOF) confirms molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., toluene, ethyl acetate).
- Waste disposal: Segregate halogenated/organic waste and collaborate with certified biohazard disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodology :
- Solvent systems : Test polar aprotic solvents (DMF, DMSO) for substitution reactions to enhance nucleophilicity.
- Catalysts : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions (toluene/water).
- Temperature : Optimize reflux durations (5–7 hours) and monitor side reactions via HPLC .
Q. What strategies enable enantioselective synthesis of this compound stereoisomers?
- Methodology :
- Chiral catalysts : Employ asymmetric catalysts like PPFIP-(NO₃)₂ for allylic imidate rearrangements to generate (R)- or (S)-configured products.
- Resolution techniques : Use chiral column chromatography (Chiralpak® IA/IB) or enzymatic resolution with lipases .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Case Study : Replace the acetyl group with electron-withdrawing substituents (e.g., cyano) to enhance binding to biological targets like ecdysteroid receptors (EcR). Evaluate insect growth regulatory activity via in vivo assays (e.g., mortality rates in Lepidoptera) .
- Computational Tools : Perform molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR mutants) .
Q. What advanced analytical techniques are required to identify and quantify impurities in this compound batches?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., Mirabegron-related byproducts) with MRM transitions.
- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns.
- NMR Spectroscopy : Assign impurity structures via 2D COSY and NOESY .
Q. How can computational modeling accelerate the discovery of this compound-based kinase inhibitors?
- Workflow :
Virtual Screening : Filter ZINC15 or Enamine libraries for acetamide scaffolds with predicted EGFR (L858R/C797S) binding.
MD Simulations : Assess binding stability (GROMACS) over 100 ns trajectories.
QSAR Models : Corrogate substituent electronegativity with IC₅₀ values from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
